

# synthesis of 2-hydroxycyclohexanecarboxylic acid via hydrogenation of salicylic acid

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## Compound of Interest

Compound Name: 2-Hydroxycyclohexanecarboxylic acid

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## Synthesis of 2-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides detailed application notes and protocols for the synthesis of **2-hydroxycyclohexanecarboxylic acid**, a valuable intermediate in the pharmaceutical and cosmetic industries.[1] While the direct hydrogenation of salicylic acid to yield **2-hydroxycyclohexanecarboxylic acid** is often challenging due to competing decarboxylation reactions, this document outlines a robust and high-yield alternative synthetic route. The featured protocol details the carboxylation of epoxycyclohexane.

### Introduction

**2-Hydroxycyclohexanecarboxylic acid** serves as a key building block in the synthesis of various pharmaceutical agents, including antihypertensives and antivirals.[1] It also finds application in the cosmetics industry as an exfoliating agent.[1] The effective synthesis of this compound is therefore of significant interest.

Initial investigations into the synthesis via hydrogenation of salicylic acid have revealed a significant challenge. Under typical catalytic hydrogenation conditions, salicylic acid has a

strong tendency to undergo decarboxylation to produce phenol, which is subsequently hydrogenated to cyclohexanol. This side reaction significantly reduces the yield of the desired product, making this route less viable for efficient synthesis.

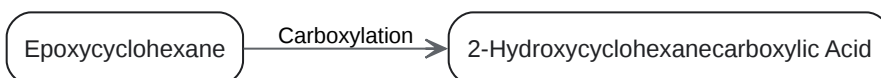
This document focuses on a more reliable and high-yield synthetic strategy: the carboxylation of epoxycyclohexane using a Grignard-type reaction with in-situ generated reagent.

## Alternative Synthetic Route: Carboxylation of Epoxycyclohexane

A highly effective method for the synthesis of **2-hydroxycyclohexanecarboxylic acid** proceeds through the carboxylation of epoxycyclohexane. This method has been reported to achieve yields as high as 95.8%.<sup>[2]</sup>

### Reaction Scheme

1. Mg, CO<sub>2</sub>, TMSCl  
2. H<sup>+</sup>



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Caption: Reaction scheme for the synthesis of **2-hydroxycyclohexanecarboxylic acid** from epoxycyclohexane.

## Experimental Protocol: Carboxylation of Epoxycyclohexane

This protocol is adapted from a reported high-yield synthesis.<sup>[2]</sup>

Materials:

- Epoxycyclohexane (9.8 kg, 100 mol)
- N-methylpyrrolidone (NMP) (50 L)
- Magnesium powder (2.88 kg, 120 mol)

- Trimethylchlorosilane (TMSCl) (19.5 kg, 180 mol)
- Carbon dioxide (gas)
- 1 N Hydrochloric acid solution
- Ethyl acetate
- Half-saturated aqueous salt solution

#### Equipment:

- Large-scale reaction vessel with stirring and temperature control
- Gas inlet for carbon dioxide
- Addition funnel
- Filtration apparatus
- Extraction apparatus
- Rotary evaporator

#### Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 9.8 kg (100 mol) of epoxycyclohexane in 50 L of N-methylpyrrolidone (NMP).
- **Addition of Magnesium:** Begin continuous stirring and slowly add 2.88 kg (120 mol) of magnesium powder.
- **Cooling:** Cool the reaction mixture and maintain the temperature between -15 °C and -5 °C.
- **Carboxylation:** While maintaining the temperature, vent carbon dioxide gas into the reaction mixture. Simultaneously, add 19.5 kg (180 mol) of trimethylchlorosilane (TMSCl) dropwise.
- **Reaction Time:** Continue the reaction for 10 hours, ensuring the temperature remains below 0 °C to ensure completion.

- Work-up - Filtration: Filter the reaction mixture.
- Work-up - Acidification: Slowly add the filtrate to a 1 N hydrochloric acid solution. Adjust the pH of the mixture to 3-4.
- Work-up - Extraction: Extract the aqueous mixture with two portions of 80 L of ethyl acetate.
- Work-up - Washing: Wash the combined organic phases with a half-saturated aqueous salt solution.
- Isolation: Concentrate the organic phase by distillation to yield **2-hydroxycyclohexanecarboxylic acid**.

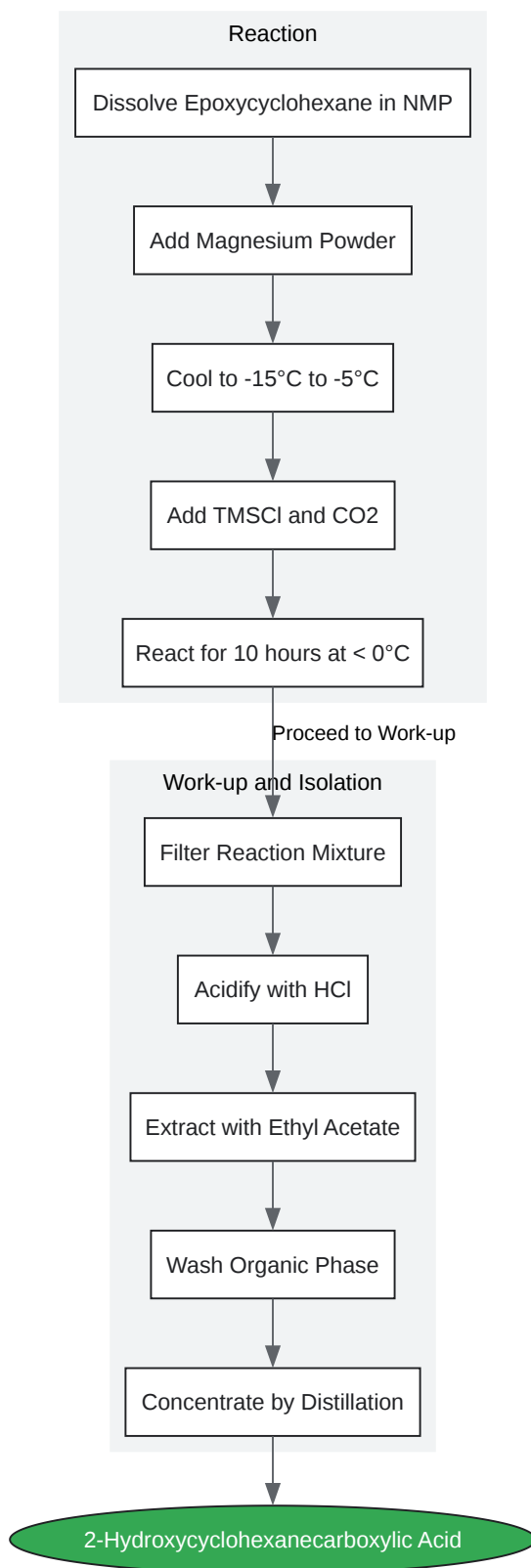
## Data Presentation

The following table summarizes the quantitative data for the carboxylation of epoxycyclohexane.

Parameter	Value
Starting Material	Epoxycyclohexane
Moles of Starting Material	100 mol
Solvent	N-methylpyrrolidone (NMP)
Reagents	Mg, CO <sub>2</sub> , TMSCl
Reaction Temperature	-15 °C to 0 °C
Reaction Time	10 hours
Product Yield (mass)	13.8 kg
Product Yield (molar)	95.8 mol
Overall Yield	95.8%
Cis-Trans Isomer Ratio	2.3:7.7

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-hydroxycyclohexanecarboxylic acid** via the carboxylation of epoxycyclohexane.



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Caption: Workflow for the synthesis of **2-hydroxycyclohexanecarboxylic acid**.

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## References

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